N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that features a benzofuran core linked to an imidazole moiety via a propyl chain
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide is the C522 residue of p97 . This protein, also known as valosin-containing protein (VCP), is a type II member of the AAA ATPase family and is involved in numerous cellular activities including cell cycle control, DNA repair, and protein degradation .
Mode of Action
The compound interacts with its target by acting as a covalent inhibitor . It binds to the C522 residue of p97, thereby inhibiting the function of the protein
Biochemical Pathways
Given that p97 is involved in various cellular activities, it can be inferred that the compound could potentially affect pathways related tocell cycle control, DNA repair, and protein degradation .
Result of Action
Given its role as a covalent inhibitor of p97, it can be inferred that the compound may lead to alterations in cell cycle control, dna repair, and protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acyl chloride under acidic conditions.
Attachment of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 1H-imidazole with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.
Coupling Reaction: The final step involves coupling the benzofuran core with 3-(1H-imidazol-1-yl)propylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The propyl chain and the benzofuran ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkylated or halogenated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities due to its ability to interact with enzymes and receptors in the body.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-benzamide
- 3-methyl-1-benzofuran-2-carboxylic acid
- N-[3-(1H-imidazol-1-yl)propyl]-2-benzofuranamine
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran and imidazole moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-13-5-2-3-6-14(13)21-15(12)16(20)18-7-4-9-19-10-8-17-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSDUULKTDVWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321573 | |
Record name | N-(3-imidazol-1-ylpropyl)-3-methyl-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380880-16-0 | |
Record name | N-(3-imidazol-1-ylpropyl)-3-methyl-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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